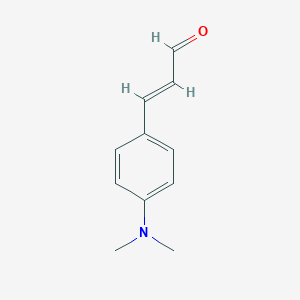

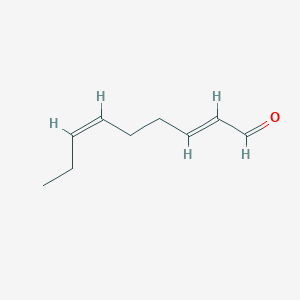

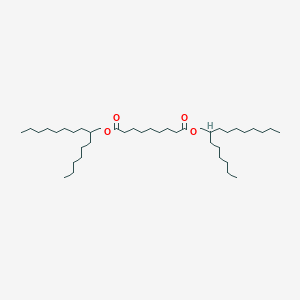

![molecular formula C8H6N2O2 B146825 Imidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 133427-08-4](/img/structure/B146825.png)

Imidazo[1,2-a]pyridine-8-carboxylic acid

Descripción general

Descripción

Imidazo[1,2-a]pyridine-8-carboxylic acid is a type of fused nitrogen-bridged heterocyclic compound . It has been attracting substantial interest due to its potential pharmaceutical applications . This compound is considered a bioactive scaffold and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of Imidazo[1,2-a]pyridine-8-carboxylic acid has been well studied in the past decade . The synthesis process involves several important categories, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . These synthetic pathways have been developed and optimized over the years .

Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyridine-8-carboxylic acid is represented by the InChI code 1S/C8H6N2O2/c11-8(12)6-2-1-4-10-5-3-9-7(6)10/h1-5H,(H,11,12) . This compound has a molecular weight of 162.15 .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine-8-carboxylic acid is involved in various chemical reactions. The initial imine formation is considered the slowest step, followed by iodine-catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .

Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridine-8-carboxylic acid is a solid at ambient temperature . It has a molecular weight of 162.15 . The InChI code for this compound is 1S/C8H6N2O2/c11-8(12)6-2-1-4-10-5-3-9-7(6)10/h1-5H,(H,11,12) .

Aplicaciones Científicas De Investigación

Pharmaceutical Research

Imidazo[1,2-a]pyridine derivatives are recognized for their pharmacological potential. The core structure of Imidazo[1,2-a]pyridine-8-carboxylic acid is a key scaffold in the development of new therapeutic agents. Researchers have explored its efficacy in creating compounds with anti-cancer properties due to its ability to interact with various biological targets .

Development of Fluorescent pH Probes

In the quest for new diagnostic tools, Imidazo[1,2-a]pyridine-8-carboxylic acid has been utilized to develop fluorescent pH probes. These probes are particularly valuable for detecting pH changes in biological systems, which is crucial for understanding and diagnosing diseases .

Materials Science

This compound plays a significant role in materials science. Its derivatives have been used to create optoelectronic devices and sensors . The luminescent properties of these derivatives make them suitable for applications that require light emission, such as in display technologies .

Confocal Microscopy and Imaging

The luminescent characteristics of Imidazo[1,2-a]pyridine derivatives also make them useful as emitters in confocal microscopy and imaging . This application is essential for high-resolution imaging in biological research, allowing for detailed visualization of cellular components .

Organic Synthesis

Imidazo[1,2-a]pyridine-8-carboxylic acid serves as a versatile scaffold in organic synthesis. It provides a foundation for constructing complex molecules, which can be further modified for a variety of chemical reactions and synthesis processes .

Sensor Development

Due to its structural properties, this compound is used in the development of chemical sensors. These sensors can detect specific substances or changes in the environment, which is vital for monitoring pollutants or hazardous materials .

Antimicrobial Agents

Research has indicated that Imidazo[1,2-a]pyridine derivatives can be effective as antimicrobial agents. They have been studied for their potential to inhibit the growth of various bacteria and fungi, which is crucial in the fight against antibiotic-resistant strains .

Chemical Education

Lastly, Imidazo[1,2-a]pyridine-8-carboxylic acid is used in chemical education as a model compound to teach heterocyclic chemistry. Its structure and reactivity provide an excellent example for students learning about the chemistry of nitrogen-containing heterocycles .

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridine-8-carboxylic acid has been recognized as a significant scaffold in medicinal chemistry, with a wide range of applications . It has been found to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Additionally, it has been utilized as the core backbone for the development of covalent inhibitors, specifically novel KRAS G12C inhibitors .

Mode of Action

The compound interacts with its targets through a process of covalent bonding . This interaction results in significant changes in the target, leading to the inhibition of its function. The compound’s mode of action is based on its structure-activity relationship .

Biochemical Pathways

The compound affects various biochemical pathways. For instance, it has been found to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This activation has downstream effects on the immune response and inflammation.

Result of Action

The compound’s action results in significant molecular and cellular effects. For instance, it has been found to exhibit potent anticancer activity against KRAS G12C-mutated NCI-H358 cells . Additionally, it has shown significant activity against MDR-TB and XDR-TB .

Action Environment

The action, efficacy, and stability of Imidazo[1,2-a]pyridine-8-carboxylic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dry, room temperature environment to maintain its stability .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Direcciones Futuras

Imidazo[1,2-a]pyridine-8-carboxylic acid and its derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Propiedades

IUPAC Name |

imidazo[1,2-a]pyridine-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8(12)6-2-1-4-10-5-3-9-7(6)10/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOCKNWCRFHEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471037 | |

| Record name | imidazo[1,2-a]pyridine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyridine-8-carboxylic acid | |

CAS RN |

133427-08-4 | |

| Record name | imidazo[1,2-a]pyridine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | imidazo[1,2-a]pyridine-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Besides potential therapeutic applications, are there other uses for Imidazo[1,2-a]pyridine-8-carboxylic acid derivatives?

A: Yes, certain Imidazo[1,2-a]pyridine-8-carboxylic acid derivatives have shown promise as fluorescent pH probes, particularly for basic conditions. [] While specific structural details and performance characteristics weren't provided in the abstract, this application highlights the versatility of this chemical scaffold. Further research exploring structure-property relationships could lead to the development of tailored probes for specific pH ranges and applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.